trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester
Overview
Description
“trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester” is a compound frequently used in scientific research. It is a derivative of “trans-4-Hydroxycyclohexanecarboxylic Acid”, which is a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract .
Molecular Structure Analysis
The molecular formula of “trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester” is C14H18O3. The molecular weight is 234.29 g/mol. The parent compound, “trans-4-Hydroxycyclohexanecarboxylic Acid”, has a molecular formula of C7H12O3 and a molecular weight of 144.17 .Scientific Research Applications
Synthesis and Polymer Research
The synthesis of new cyclic esters containing protected functional groups, such as hydroxyl, bishydroxyl, amino, and carboxyl, has been described. These cyclic esters are generated through Baeyer−Villiger oxidation and are pivotal in the study of hydrophilic aliphatic polyesters. Monoprotection techniques, like benzylation or esterification, have been utilized in moderate yields for 1,4-cyclohexanediol. The protected hydroxyl and bis(hydroxyl) functional cyclohexanones obtained are crucial for designing and synthesizing functional materials with specific properties. The protecting groups, such as benzyl ether and benzyl ester, are removable through catalytic hydrogenolysis, showcasing a method for creating polymers with tunable features (Trollsås et al., 2000).
Liquid Crystal Synthesis
Research on multi-ring monoesteryl aryl aldehydes synthesized from carboxylic acids and p-hydroxyl benzaldehyde reveals the creation of liquid crystal compounds with distinct mesophases. These compounds exhibit nematic schlieren and streak textures, contributing to the development of advanced materials for displays and other optical applications. This area of study emphasizes the versatility of cyclic esters in creating materials with specific liquid crystalline properties, opening pathways for novel liquid crystal designs (Zheng Min, 2007).
properties
IUPAC Name |
benzyl 4-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAIIGZIKLABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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